4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione
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Overview
Description
4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione is a complex organic compound with a unique structure that combines a piperidine ring with a tetrahydrocyclopenta[c]pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor to form the tetrahydrocyclopenta[c]pyrazole ring, followed by the introduction of the piperidine-2,6-dione moiety through a series of condensation and cyclization reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine derivative.
Scientific Research Applications
4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethanamine hydrochloride
- 1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethylamine dihydrochloride
Uniqueness
4-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
CAS No. |
27945-42-2 |
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Molecular Formula |
C12H15N3O2 |
Molecular Weight |
233.27 g/mol |
IUPAC Name |
4-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylmethyl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H15N3O2/c16-11-5-7(6-12(17)13-11)4-10-8-2-1-3-9(8)14-15-10/h7H,1-6H2,(H,14,15)(H,13,16,17) |
InChI Key |
ZQXXDXRLLJCWQE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)NN=C2CC3CC(=O)NC(=O)C3 |
Origin of Product |
United States |
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